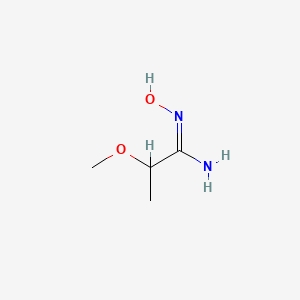
(1E)-N'-hydroxy-2-methoxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N’-hydroxy-2-methoxypropanimidamide is an organic compound with a unique structure that includes a hydroxy group, a methoxy group, and an imidamide functional group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-hydroxy-2-methoxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxypropanoic acid with hydroxylamine to form the desired imidamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.
Industrial Production Methods
In an industrial setting, the production of (1E)-N’-hydroxy-2-methoxypropanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N’-hydroxy-2-methoxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield an oxo derivative, while reduction of the imidamide group may produce an amine.
Aplicaciones Científicas De Investigación
(1E)-N’-hydroxy-2-methoxypropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1E)-N’-hydroxy-2-methoxypropanimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The imidamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in a variety of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxyacetamide: Similar in structure but lacks the methoxy group.
2-methoxyacetamide: Similar but lacks the hydroxy group.
N-hydroxy-2-methoxyacetamide: Similar but with different positioning of functional groups.
Uniqueness
(1E)-N’-hydroxy-2-methoxypropanimidamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and methoxy groups, along with the imidamide functionality, allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methoxypropanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |
Clave InChI |
UGLCZPYLTOBSCK-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N\O)/N)OC |
SMILES canónico |
CC(C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


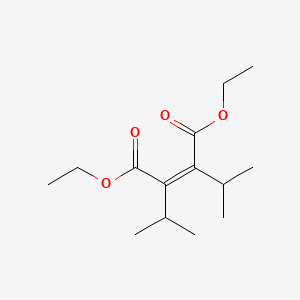

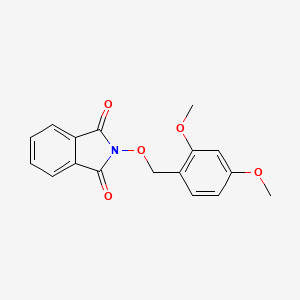

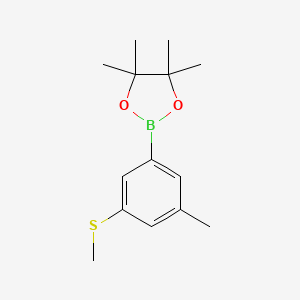
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
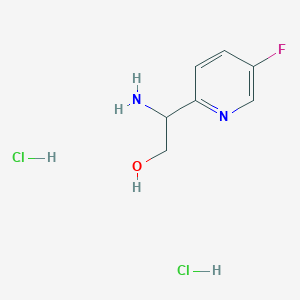
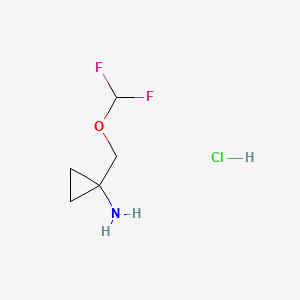
![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)


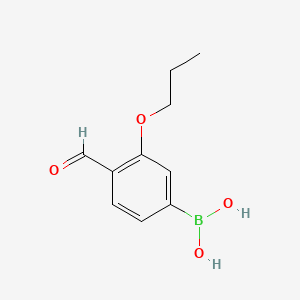

![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
